6-Fluoroquinolin-3-ol

Vue d'ensemble

Description

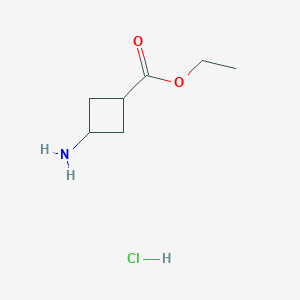

6-Fluoroquinolin-3-ol is a chemical compound with the molecular formula C9H6FNO . It has a molecular weight of 163.15 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of quinoline derivatives, such as this compound, has been a topic of interest in recent years . Various synthetic approaches to the quinolone system have been reported, including structural modifications by incorporating substituents into different positions or by means of annelation .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6FNO/c10-7-1-2-9-6 (3-7)4-8 (12)5-11-9/h1-5,12H . This code provides a specific representation of the molecule’s structure.

Physical And Chemical Properties Analysis

This compound is a solid compound . It is stored in a dry, room temperature environment .

Applications De Recherche Scientifique

Anti-Plasmodial Activity

6-Fluoroquinolin-3-ol derivatives have been investigated for their potential in treating malaria. Hochegger et al. (2019) synthesized new 6-fluoroquinoline derivatives, evaluating their in vitro and in vivo activities against Plasmodium strains. The study identified a compound with high antiplasmodial activity, showing promise for malaria treatment (Hochegger et al., 2019).

Antitumor Agents

This compound derivatives have been explored as potential antitumor agents. Chou et al. (2010) found that certain derivatives displayed significant inhibitory activity against tumor cell lines, suggesting their potential use in cancer therapy (Chou et al., 2010).

Antimicrobial Potency

Desai et al. (2012) described the synthesis of novel this compound-based compounds with broad-spectrum antimicrobial activity. These compounds exhibited greater activity than some reference drugs, making them potential candidates for new antimicrobial drugs (Desai et al., 2012).

Fluorescence Studies for Biochemical Applications

Singh and Singh (2007) synthesized novel fluorophores based on this compound derivatives for labeling nucleosides and oligodeoxyribonucleotides. These fluorophores demonstrated good fluorescence signals and higher hybridization affinity, useful in biochemical and molecular biology research (Singh & Singh, 2007).

Antifungal Activity

Xu et al. (2007) investigated this compound derivatives for antifungal properties. They found that certain derivatives exhibited significant antifungal activities, offering potential applications in combating fungal infections (Xu et al., 2007).

Antibacterial 6,7- and 7,8-Disubstituted Quinolines

Koga et al. (1980) synthesized and evaluated the antibacterial activity of 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, with a focus on derivatives of this compound. This research contributed to understanding the structure-activity relationships in these compounds (Koga et al., 1980).

PET Imaging Applications

Collier et al. (2017) detailed the production of a novel PET radiopharmaceutical based on a fluorine-18-labelled 6-fluoroquinoline derivative. This compound, [18 F]MK-6240, is used for PET imaging of neurofibrillary tangles in human brain, aiding in the study of neurodegenerative diseases (Collier et al., 2017).

Mécanisme D'action

Target of Action

The primary targets of 6-Fluoroquinolin-3-ol, similar to other fluoroquinolones, are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

this compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This results in the formation of ternary complexes of the drug, enzyme, and DNA, which block the progress of the replication fork .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in bacterial DNA synthesis . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts DNA replication and transcription, leading to bacterial cell death .

Pharmacokinetics

Fluoroquinolones generally exhibit good oral bioavailability, broad tissue distribution, and are eliminated primarily by renal excretion .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and proliferation. By disrupting DNA synthesis, the compound leads to the death of bacterial cells .

Action Environment

The action of this compound, like other fluoroquinolones, can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability. Additionally, the presence of divalent cations like magnesium and calcium can interfere with the activity of fluoroquinolones .

Safety and Hazards

Propriétés

IUPAC Name |

6-fluoroquinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-1-2-9-6(3-7)4-8(12)5-11-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEXQMHPXCXPMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694642 | |

| Record name | 6-Fluoroquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1167056-03-2 | |

| Record name | 6-Fluoro-3-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoroquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-bromo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1440934.png)

![Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate](/img/structure/B1440935.png)

![1-Boc-4-(carboxy-thiophen-3-YL-methyl)-[1,4]diazepane](/img/structure/B1440936.png)

![3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol](/img/structure/B1440939.png)

![N-[(2,6-Difluoropyridin-3-yl)methyl]-N-methylamine](/img/structure/B1440947.png)

![[2-(Furan-2-yl)cyclopropyl]methanamine](/img/structure/B1440950.png)